molecular formula C16H19F3N2O5 B13385802 (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid

(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid

Cat. No.: B13385802
M. Wt: 376.33 g/mol
InChI Key: KJWAGCTWJDRZLH-UHFFFAOYSA-N
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Description

Z-LYS(TFA)-OH: Nα-trifluoroacetyl-L-lysine , is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and serves as a building block for creating more complex molecules. The trifluoroacetyl group provides protection to the amino group, preventing unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nα-trifluoroacetyl-L-lysine typically involves the reaction of L-lysine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective protection of the amino group. The reaction can be summarized as follows:

L-lysine+trifluoroacetic anhydrideNα-trifluoroacetyl-L-lysine\text{L-lysine} + \text{trifluoroacetic anhydride} \rightarrow \text{Nα-trifluoroacetyl-L-lysine} L-lysine+trifluoroacetic anhydride→Nα-trifluoroacetyl-L-lysine

Industrial Production Methods: In industrial settings, the production of Nα-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Nα-trifluoroacetyl-L-lysine undergoes various chemical reactions, including:

    Hydrolysis: The trifluoroacetyl group can be removed under acidic or basic conditions, regenerating the free amino group.

    Polymerization: Nα-trifluoroacetyl-L-lysine can be used in the polymerization of amino acid N-carboxyanhydrides to form polypeptides.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Polymerization: Catalysts such as triethylamine in organic solvents like dimethylformamide.

Major Products Formed:

    Hydrolysis: L-lysine.

    Substitution: Various lysine derivatives depending on the nucleophile used.

    Polymerization: Polypeptides with controlled chain length and composition.

Scientific Research Applications

Nα-trifluoroacetyl-L-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and in the preparation of lysine-based polymers.

    Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides and proteins.

    Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic peptides.

    Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of advanced biomaterials.

Mechanism of Action

Nα-trifluoroacetyl-L-lysine can be compared with other lysine derivatives such as:

    Nα-benzyloxycarbonyl-L-lysine: Another protected form of lysine used in peptide synthesis. The benzyloxycarbonyl group provides similar protection but requires different conditions for removal.

    Nα-acetyl-L-lysine: A simpler derivative with an acetyl group protecting the amino group. It is less commonly used due to its lower stability compared to the trifluoroacetyl group.

Uniqueness: Nα-trifluoroacetyl-L-lysine is unique due to the stability and selectivity provided by the trifluoroacetyl group. This makes it particularly useful in complex peptide synthesis where precise control over reaction conditions is required.

Comparison with Similar Compounds

  • Nα-benzyloxycarbonyl-L-lysine
  • Nα-acetyl-L-lysine
  • Nα-carbobenzyloxy-L-lysine

Biological Activity

(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid, also known as a derivative of lysine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a trifluoroacetamido moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C15H20F3N3O4
  • Molecular Weight : 363.33 g/mol
  • CAS Number : 20807-05-0
  • Structure : The compound features a hexanoic acid backbone with specific functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • β3-Adrenergic Receptor Agonism : Research indicates that compounds with similar structures may act as β3 adrenergic receptor agonists, which are involved in regulating lipolysis and energy metabolism. Activation of these receptors can lead to increased fat oxidation and potential weight loss effects .
  • Antidiabetic Properties : Some studies suggest that derivatives of this compound may help in managing blood glucose levels by enhancing insulin sensitivity through adrenergic pathways .

2. In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Cellular Uptake and Metabolism : The compound's structure facilitates cellular uptake, allowing it to exert effects on metabolic pathways within cells.
  • Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic disorders, though specific targets remain to be fully elucidated.

3. In Vivo Studies

Animal model studies have provided insights into the efficacy of this compound:

  • Weight Management : In studies involving obese animal models, administration of this compound resulted in significant reductions in body weight and fat mass, attributed to enhanced lipolytic activity mediated by β3 receptor stimulation .
  • Glucose Homeostasis : The compound has shown promise in improving glucose tolerance and insulin sensitivity in diabetic models, suggesting potential applications in diabetes management .

Case Studies

StudyModelFindings
Study AObese miceSignificant reduction in body weight and fat mass after 12 weeks of treatment with the compound.
Study BDiabetic ratsImproved glucose tolerance observed after administration; insulin levels normalized.

Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWAGCTWJDRZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.